6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine
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Overview
Description
6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group and a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine typically involves the reaction of 2-chloromethyl-6-methylpyridine with piperidine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and various substituted pyridine compounds .
Scientific Research Applications
6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)piperidine: Another piperidine derivative with similar structural features.
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine: A compound with a pyridine ring and piperidine moiety.
Uniqueness
6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-5-4-7-12(15-10)14-9-11-6-2-3-8-13-11/h4-5,7,11,13H,2-3,6,8-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCPUNPITQXVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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